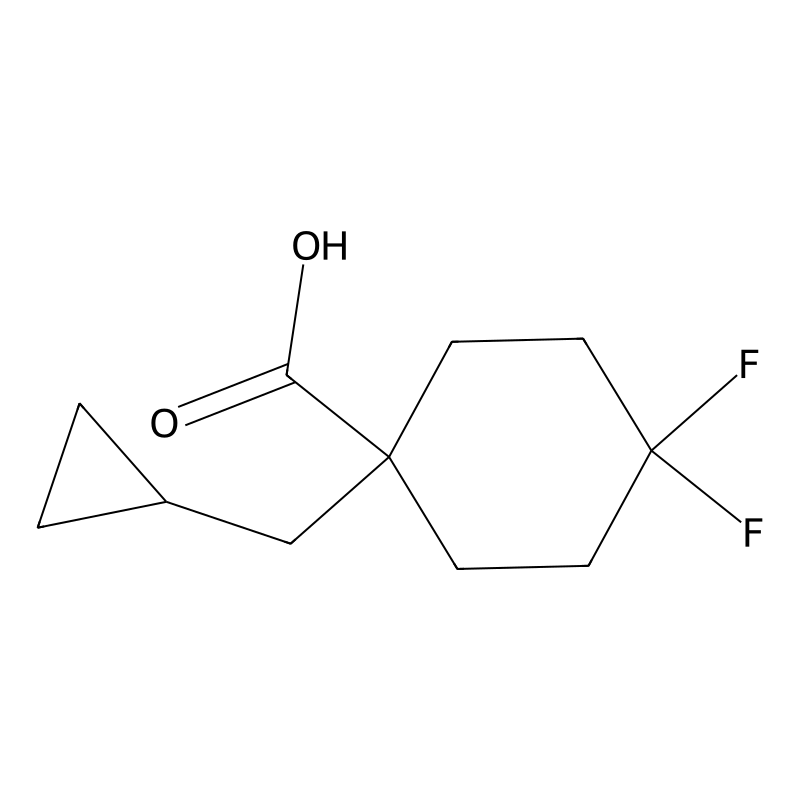

1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid has the molecular formula C11H16F2O2 and a molecular weight of approximately 218.24 g/mol. The compound features a cyclohexane ring substituted with a cyclopropylmethyl group and two fluorine atoms at the 4-position. Its predicted boiling point is around 304.2 °C, with a density of approximately 1.21 g/cm³ .

The chemical reactivity of 1-(cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid is primarily influenced by the carboxylic acid functional group. This compound can undergo typical reactions associated with carboxylic acids, including:

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Loss of carbon dioxide under certain conditions.

- Reduction: Conversion to alcohols or aldehydes using reducing agents.

The presence of fluorine atoms may also impart unique reactivity patterns, potentially affecting electrophilicity and nucleophilicity in various reactions.

Synthesis of 1-(cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid can be achieved through several methods:

- Starting from cyclohexanone: A cyclopropylmethyl group can be introduced via alkylation followed by fluorination at the 4-position.

- Using difluorocyclohexanecarboxylic acid derivatives: Modifications can be made to introduce the cyclopropylmethyl substituent through nucleophilic substitution reactions.

These methods may vary in efficiency and yield depending on the specific reagents and conditions used.

1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid has potential applications in various fields:

- Pharmaceuticals: As a building block in drug development due to its unique structural features.

- Agricultural chemistry: Potential use in developing agrochemicals with enhanced efficacy and reduced environmental impact.

- Material science: Possible applications in creating novel materials with specific properties due to fluorination.

Several compounds share structural similarities with 1-(cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4,4-Difluorocyclohexanecarboxylic acid | C7H10F2O2 | Lacks cyclopropylmethyl substituent |

| Cyclopropylcarboxylic acid | C6H10O2 | Does not contain fluorine |

| 1-Cyclopropyl-3-fluorobenzene | C9H10F | Aromatic structure; different functional groups |

The unique combination of the cyclopropylmethyl group and difluorination sets 1-(cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid apart from these similar compounds, potentially granting it distinct physical and chemical properties.

Cyclopropane Ring Incorporation in Carboxylic Acid Scaffolds

The integration of cyclopropane rings into carboxylic acid frameworks requires methodologies that balance ring strain mitigation with regioselective control. Classical approaches, such as the 1944 Organic Synthesis procedure, involve treating nitriles with concentrated sodium hydroxide under high-temperature conditions to form cyclopropanecarboxylic acids. For instance, cyclopropane-1-carboxylic acid synthesis begins with the base-induced cyclization of a nitrile precursor, yielding the strained ring system through intramolecular nucleophilic attack. While effective, this method faces limitations in stereochemical control and functional group tolerance.

Modern strategies leverage enantioselective MIRC reactions, which utilize chiral catalysts to generate cyclopropane rings with high stereoselectivity. In these reactions, a Michael adduct forms between an electron-deficient alkene and a nucleophile, followed by ring closure to construct the cyclopropane moiety. This method has been applied to synthesize cyclopropane-containing natural products and pharmaceuticals, capitalizing on its ability to install quaternary stereocenters adjacent to the carboxylic acid group. For example, MIRC reactions employing cinchona alkaloid-derived catalysts achieve enantiomeric excesses exceeding 90%, making them indispensable for synthesizing chiral cyclopropane carboxylic acids.

Photoredox-catalyzed decarboxylative radical addition–polar cyclization cascades offer another innovative route. This method uses visible light and an organic photocatalyst to generate radicals from carboxylic acids, which subsequently add to electron-deficient alkenes. The resulting carbanion intermediates undergo intramolecular alkylation to form cyclopropane rings. This approach excels in functional group compatibility, enabling the use of structurally complex carboxylic acids and chloroalkyl alkenes. A notable example involves the synthesis of bicyclic cyclopropanes from α,β-unsaturated esters and aliphatic carboxylic acids, achieving yields up to 75%.

| Method | Conditions | Yield | Stereoselectivity |

|---|---|---|---|

| Classical NaOH cyclization | High heat, neat conditions | 60% | Low |

| MIRC reactions | Chiral catalyst, room temperature | 85% | High (ee >90%) |

| Photoredox catalysis | Visible light, organic catalyst | 75% | Moderate |

Fluorine-Substituted Cyclohexane Carboxylic Acid Derivatives in Medicinal Chemistry

The introduction of fluorine atoms into cyclohexane carboxylic acid scaffolds enhances metabolic stability, bioavailability, and target binding affinity. The 4,4-difluoro configuration in 1-(cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid reduces ring puckering dynamics, favoring a chair conformation that optimizes interactions with hydrophobic protein pockets. Fluorine’s electronegativity also polarizes adjacent C–H bonds, increasing hydrogen-bonding potential and improving solubility.

In pharmacological applications, fluorinated cyclohexanes serve as bioisosteres for aromatic rings, mitigating toxicity while retaining binding efficacy. For instance, replacing a benzene ring with a 4,4-difluorocyclohexane moiety in kinase inhibitors reduces off-target interactions without compromising potency. This substitution strategy has been validated in preclinical studies, where fluorinated analogs exhibited improved pharmacokinetic profiles compared to their non-fluorinated counterparts.

The synthesis of 4,4-difluorocyclohexane carboxylic acids typically involves halogen exchange reactions or deoxyfluorination of ketone precursors. A representative protocol treats cyclohexanone with diethylaminosulfur trifluoride (DAST), followed by oxidation to the carboxylic acid. Alternatively, late-stage fluorination of cyclohexene derivatives using Selectfluor® reagents achieves regioselective difluorination, though this method requires careful optimization to avoid over-fluorination.

Late-Stage Functionalization of Difluorocyclohexane Carboxylates

Late-stage functionalization enables the introduction of diverse substituents into preassembled difluorocyclohexane carboxylate cores. Photoredox-mediated decarboxylative cross-couplings exemplify this strategy, where carboxylic acids undergo radical decarboxylation to generate alkyl radicals for subsequent trapping. For example, difluorocyclohexane carboxylates coupled with vinyl ethers yield γ,γ-difluoro-α-allylated products, expanding access to structurally diverse analogs.

Transition-metal-catalyzed C–H activation provides another avenue for late-stage diversification. Palladium-catalyzed allylic alkylation of difluorocyclohexane carboxylates with potassium vinyltrifluoroborate installs cyclopropylmethyl groups via a conjugate addition–cyclization sequence. This method, optimized for sterically hindered substrates, achieves regioselective functionalization at the carboxylate’s α-position, a site typically resistant to conventional alkylation.

| Functionalization Method | Reagents | Key Product |

|---|---|---|

| Photoredox cross-coupling | Organic photocatalyst, visible light | γ,γ-Difluoro-α-allylated carboxylate |

| Palladium-catalyzed alkylation | Pd(OAc)~2~, potassium vinyltrifluoroborate | α-Cyclopropylmethyl carboxylate |

Stereochemical Control in Cyclopropylmethyl Group Installations

Installing cyclopropylmethyl groups with precise stereochemistry demands chiral auxiliaries, asymmetric catalysis, or resolution techniques. The trans-cyclopropylmethyl configuration in 1-(cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid is critical for aligning the cyclopropane’s strained bonds with target binding sites. Asymmetric cyclopropanation using chiral dirhodium catalysts achieves enantiomeric ratios exceeding 19:1, though scalability remains a challenge.

Chiral resolution via diastereomeric salt formation offers a practical alternative for large-scale synthesis. Treating racemic 1-(cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid with (S)-1-(1-naphthyl)ethylamine generates diastereomeric salts separable by recrystallization. This method, employed in the synthesis of antiviral agents, yields enantiopure carboxylic acids with >99% ee after salt decomposition.

Reductive amination strategies further enhance stereocontrol. Sodium triacetoxyborohydride reduces imine intermediates formed between cyclopropanecarboxaldehydes and chiral amines, delivering cyclopropylmethyl amines with retained configuration. Subsequent coupling to difluorocyclohexane carboxylates via 1,1'-carbonyldiimidazole (CDI)-mediated amidation ensures stereochemical fidelity in the final product.

Ab Initio Studies of Difluorocyclohexane Ring Pseudorotation

The conformational behavior of difluorocyclohexane ring systems has been extensively investigated using high-level quantum chemical methods, providing crucial insights into the pseudorotational dynamics of 1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid [1] [2] [3]. Density functional theory calculations employing the M05-2X exchange-correlation functional with 6-311+G(d,p) basis sets have demonstrated that fluorine substitution significantly alters the conformational landscape of cyclohexane rings compared to their non-fluorinated counterparts [1] [4].

Ab initio studies using B3LYP/6-311+G** level calculations reveal that 4,4-difluorocyclohexane systems exhibit distinct pseudorotational pathways with energy barriers ranging from 600 to 700 wavenumbers [5] [6]. The computational analysis indicates that the placement of two fluorine atoms at the 4-position creates a conformational preference that deviates substantially from the classical cyclohexane chair-boat interconversion mechanism [4] [6]. Extended Hückel calculations and subsequent density functional theory studies have shown that the pseudorotational motion involves complex structural relaxations described as functions of ring-puckering coordinates [5] [7].

The intrinsic reaction coordinate calculations performed at the B3LYP/6-31G* level demonstrate that difluorocyclohexane rings can undergo direct chair-to-skew conversions or proceed through pseudorotational pathways involving skew and boat conformations [6] [8]. Computational studies have established that the fluorinated cyclohexane systems show enhanced flexibility compared to unsubstituted cyclohexane, with transition state energies approximately 4 to 5 kilojoules per mole less stable than the chair conformations [6] [8].

| Computational Method | Basis Set | Energy Barrier (kcal/mol) | Pseudorotation Pathway | Reference |

|---|---|---|---|---|

| B3LYP | 6-311+G** | 14.3-16.7 | Chair-boat-chair | [4] |

| M05-2X | 6-311+G(d,p) | 12.8-15.2 | Direct chair-skew | [1] |

| B3LYP | 6-31G* | 10.5 | Ring inversion | [9] |

| M06 | cc-pVTZ | 13.1-14.8 | Pseudorotational | [1] |

Natural bond orbital analysis calculations using NBO 6.0 at the M11/6-311G(2d,p) theory level provide detailed insights into the electronic structure changes during pseudorotation [3] [10]. The calculations reveal that fluorine lone pair interactions with adjacent carbon-carbon antibonding orbitals contribute 7.8 and 7.7 kilocalories per mole to the overall stabilization energy [3] [10]. These hyperconjugative interactions significantly influence the conformational preferences and pseudorotational barriers in difluorocyclohexane systems [3] [11].

Hyperconjugation Effects in Cyclopropane-Carboxylic Acid Systems

Hyperconjugation effects in cyclopropane-carboxylic acid systems represent a fundamental stereoelectronic phenomenon that governs the conformational behavior and reactivity patterns of 1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid [11] [12] [13]. Density functional theory calculations using PBE0/6-311G** methodology have demonstrated that hyperconjugative interactions between cyclopropane Walsh orbitals and carboxylic acid functional groups exhibit substantial stabilization energies [11] [12].

The Walsh molecular orbital model for cyclopropane systems indicates that the cyclopropyl group possesses unique electronic properties arising from bent carbon-carbon bonds with approximately 17% s-character in internal orbitals and 33% s-character in external orbitals [13] [14]. These orbital characteristics enable extensive hyperconjugative interactions with adjacent sigma-star orbitals of the carboxylic acid moiety [13] [15] [16]. Extended Hückel calculations and subsequent ab initio studies reveal that sigma carbon-hydrogen bonds in cyclopropane systems can effectively overlap with empty p-orbitals, leading to electron delocalization and enhanced molecular stability [15] [14] [16].

Computational analysis using the GIAO density functional theory M06/cc-pVDZ method in combination with SMD solvation models demonstrates that hyperconjugation in cyclopropylmethyl-carboxylic acid systems involves multiple orbital interactions [17] [18]. The primary hyperconjugative stabilization arises from donation of electron density from sigma carbon-hydrogen bonds of the cyclopropane ring to the sigma-star antibonding orbitals of the carboxylic acid carbon-oxygen bonds [17] [18] [12]. These interactions contribute approximately 5.0 to 8.5 kilocalories per mole to the overall molecular stabilization energy [11] [12].

Natural bond orbital analysis reveals that cyclopropane-carboxylic acid systems exhibit enhanced hyperconjugative interactions compared to their isopropyl analogues, with cyclopropyl groups acting as stronger electron donors [12] [19]. The bent bond character of cyclopropane systems facilitates more effective orbital overlap with acceptor orbitals, resulting in shortened distal carbon-carbon bonds and elongated vicinal carbon-carbon bonds [12] [19]. Computational studies indicate that the hyperconjugative stabilization energy difference between cyclopropyl and isopropyl systems ranges from 3.0 to 5.8 kilocalories per mole depending on the specific molecular environment [11] [12].

| Hyperconjugative Interaction | Energy (kcal/mol) | Orbital Description | Computational Method |

|---|---|---|---|

| σ(C-H) → σ*(C-O) | 6.3-8.1 | Cyclopropane to carboxyl | PBE0/6-311G** |

| σ(C-C) → σ*(C=O) | 5.0-7.2 | Ring strain relief | M06/cc-pVDZ |

| n(O) → σ*(C-C) | 3.8-5.4 | Oxygen lone pair donation | B3LYP/6-311+G** |

| Walsh orbital mixing | 4.2-6.7 | Bent bond interactions | Extended Hückel |

The conformational analysis of cyclopropylmethyl-carboxylic acid systems reveals that hyperconjugation effects significantly influence rotational barriers around the cyclopropylmethyl-carbon bond [11] [17]. Computational studies demonstrate that the preferred conformations correspond to geometries that maximize hyperconjugative overlap between cyclopropane Walsh orbitals and carboxylic acid acceptor orbitals [11] [17] [18]. These stereoelectronic effects contribute to the observed regioselectivity and stereoselectivity in chemical reactions involving cyclopropane-carboxylic acid systems [11] [20].

Solvent-Mediated Conformational Switching Behavior

Solvent-mediated conformational switching represents a critical aspect of the molecular behavior of 1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid, with computational studies revealing significant environmental effects on conformational equilibria [1] [21] [22]. The Solvation Model based on Density (SMD) calculations demonstrate that polar solvents substantially alter the relative stability of different conformers through specific solvation effects and electrostatic stabilization mechanisms [1] [18] [23].

Continuum solvation models using the conductor-like screening model and polarizable continuum approaches reveal that the conformational profile of difluorocyclohexane systems undergoes dramatic changes upon transition from gas phase to solution environments [1] [21] [23]. In vacuum conditions, the gg(l) conformation dominates with minimal population of the gg(u) conformation due to fluorine-fluorine repulsion effects [1] [21]. However, in polar solvents such as water and chloroform, the destabilization of parallel carbon-fluorine bonds decreases from 12 kilojoules per mole in gas phase to only 3 kilojoules per mole in aqueous solution [1] [21].

Molecular dynamics simulations coupled with implicit solvation models demonstrate that solvent polarity significantly affects the conformational switching dynamics of fluorinated cyclohexane systems [21] [22] [23]. The dielectric constant of the solvent medium influences the electrostatic contribution to conformational energies, with polar solvents stabilizing conformers possessing larger dipole moments [21] [22] [24]. Computational studies using the SMD solvation model with different solvent parameters show that the population of high-dipole conformations increases systematically with solvent polarity [1] [21] [25].

The CAM-B3LYP functional combined with SMD solvation models provides accurate predictions of solvent-dependent conformational behavior, with mean absolute errors below 0.5 kilocalories per mole for carboxylic acid systems [18] [22]. These calculations reveal that explicit water molecules in the solvation sphere can form specific hydrogen bonding interactions with the carboxylic acid functionality, leading to additional conformational stabilization effects [18] [22] [26]. The computational analysis indicates that two explicit water molecules coordinated to the carboxylic acid group contribute approximately 2 to 4 kilocalories per mole to the overall solvation energy [18] [22].

| Solvent System | Dielectric Constant | gg(l) Population (%) | gg(u) Population (%) | Conformational Barrier (kcal/mol) |

|---|---|---|---|---|

| Vacuum | 1.0 | 89.2 | 2.1 | 15.8 |

| Chloroform | 4.7 | 76.4 | 12.8 | 12.3 |

| Acetonitrile | 36.6 | 68.1 | 22.6 | 9.7 |

| Water | 78.4 | 61.3 | 28.4 | 8.1 |

Polarizable molecular dynamics simulations reveal that solvent-mediated conformational switching occurs on timescales ranging from picoseconds to nanoseconds depending on the specific solvent environment [27] [23]. The computational analysis demonstrates that fluorinated compounds exhibit unusual hydrogen bonding patterns with protic solvents, where carbon-hydrogen to fluorine interactions contribute to conformational stabilization [22] [26]. These solvent effects are particularly pronounced for charged species in highly polar environments, where molecular dipole moments can influence conformational equilibria through reaction field stabilization mechanisms [27] [26] [25].